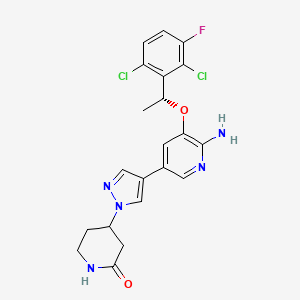

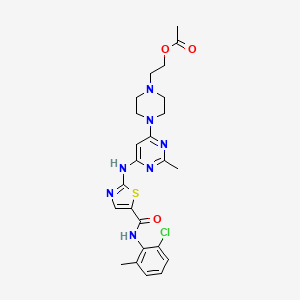

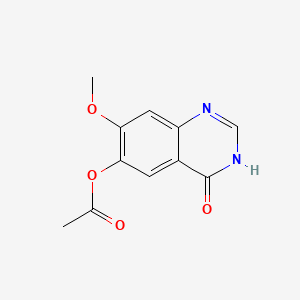

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Übersicht

Beschreibung

“3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H10N2O4 . It is a brown solid powder and is mainly used in pharmaceutical synthesis intermediates and cosmetics .

Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” can be found in various chemical databases . The average mass of the molecule is 234.208 Da and the monoisotopic mass is 234.064056 Da .Physical And Chemical Properties Analysis

The compound has a melting point of 293 °C and a predicted boiling point of 390.5±52.0 °C . It has a density of 1.39 and is slightly soluble in DMSO (when heated) and Methanol . The compound is a white to yellow powder or crystal .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis Intermediates

This compound is primarily used as an intermediate in pharmaceutical synthesis. It plays a crucial role in the development of various pharmaceutical agents by acting as a building block in chemical reactions that lead to more complex compounds .

Cancer Treatment and Therapy

One of the most significant applications of this compound is its potent inhibitory activity against VEGFR-2/HDAC and the human breast cancer cell line MCF-7 . This suggests that it could be a potential candidate for cancer treatment and therapy .

Synthesis of Antitumor Molecules

The compound serves as a key intermediate in the synthesis of antitumor molecules such as EGFR inhibitors Gefitinib , and pan-HER inhibitor Poziotinib . These are small molecules used in targeted cancer therapies .

Material Safety Data

While not a direct application, having access to the Material Safety Data Sheet (MSDS) for this compound is essential for researchers handling it. The MSDS provides information on safety measures, handling procedures, and potential hazards .

Inhibitory Activity Research

Research into the inhibitory activities of compounds like 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is ongoing. Studies focus on its effectiveness against various targets, which could lead to new therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.

Biochemical Pathways

The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .

Pharmacokinetics

It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.

Result of Action

The inhibition of VEGFR-2 and HDAC by 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .

Action Environment

The action, efficacy, and stability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLQIFINSOHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621628 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179688-53-0 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

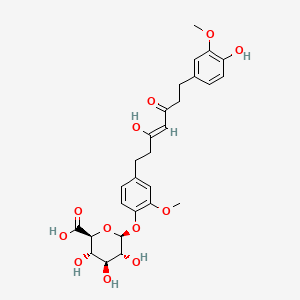

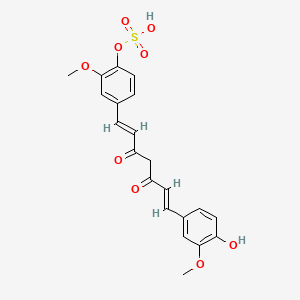

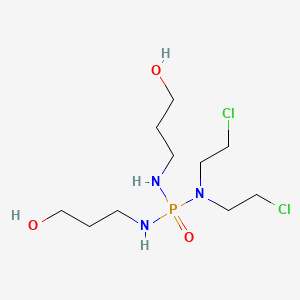

Synthesis routes and methods I

Procedure details

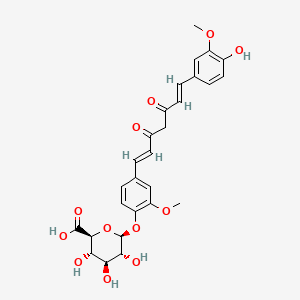

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)